Propylene glycol diethylhexanoate

Descripción

Contextualization of Propylene (B89431) Glycol Diethylhexanoate within Ester Chemistry Research

Propylene glycol diethylhexanoate belongs to the broad class of esters, which are organic compounds derived from the reaction between an alcohol and a carboxylic acid. Specifically, it is a diester of propylene glycol and 2-ethylhexanoic acid. bcrec.idcosmileeurope.eu Research into propylene glycol esters, as a group, is well-established, particularly within the food and cosmetics industries, where they are valued for their emulsifying and emollient properties. nih.govcir-safety.org The study of these esters often involves understanding how the properties of the parent alcohol (propylene glycol) and the fatty acid moieties influence the final characteristics of the ester. cir-safety.org The investigation of this compound is a specific subset of this broader research, focusing on the unique attributes conferred by the 2-ethylhexanoate (B8288628) chains.

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science is primarily linked to its application in the cosmetics and personal care industries. nih.govci.guide It is widely recognized for its function as a skin-conditioning agent and emollient, contributing to the sensory properties and performance of cosmetic formulations. cosmileeurope.euci.guidecosmeticsandtoiletries.com Its non-oily feel and excellent lubricity make it a valuable component in products such as lotions, creams, and decorative cosmetics. ci.guide Furthermore, its ability to act as a solubilizer for other ingredients enhances its utility in complex formulations. ci.guide Research in this area often focuses on correlating the physicochemical properties of emollients like this compound with their perceived sensory attributes on the skin. cosmeticsandtoiletries.com

Overview of Current Research Trajectories Concerning this compound

Current research involving propylene glycol esters, including the diethylhexanoate variant, is multifaceted. A significant area of investigation is their role as penetration enhancers in transdermal drug delivery systems. cir-safety.org Studies have explored how these esters can facilitate the passage of active pharmaceutical ingredients through the skin. Another avenue of research is the optimization of production processes for propylene glycol and its esters, including exploring renewable feedstocks and more efficient catalytic systems. bcrec.idnih.gov In the realm of material science, the physicochemical properties of these esters, such as viscosity, surface tension, and spreading values, are analyzed to better predict their performance in various formulations. cosmeticsandtoiletries.com While much of the research is on the broader class of propylene glycol esters, the findings are often applicable to understanding the behavior of this compound.

Scope and Objectives of the Academic Investigation into this compound

The primary objective of this academic investigation is to provide a comprehensive and scientifically accurate overview of this compound, focusing exclusively on its chemical nature and scientific research. The scope is strictly limited to the following areas:

Chemical and Physical Properties: A detailed presentation of the known physicochemical characteristics of the compound.

Synthesis and Manufacturing: An exploration of the general and specific methods used to produce this compound.

Research and Applications: A review of its role in scientific research and its applications in various industries based on its chemical properties.

Analytical Methodologies: An overview of the techniques employed for the identification and quantification of propylene glycol and its esters.

This investigation explicitly excludes any discussion of dosage, administration, or safety and adverse effect profiles.

Chemical and Physical Properties of this compound

The fundamental characteristics of a chemical compound are defined by its physical and chemical properties. These properties dictate its behavior and suitability for various applications.

Physical Properties

This compound is a clear, nearly odorless liquid. ci.guide It is characterized by its low viscosity and excellent lubricity. ci.guide It is miscible with most cosmetic solvents, including ethanol, but is insoluble in water. cir-safety.orgci.guide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 328.5 g/mol | nih.gov |

| Molecular Formula | C19H36O4 | nih.gov |

| Appearance | Clear liquid | ci.guide |

| Odor | Neutral | ci.guide |

Chemical Properties

As a diester, the chemical properties of this compound are dominated by the ester functional groups. It is formed from the esterification of one molecule of propylene glycol with two molecules of 2-ethylhexanoic acid. bcrec.id This structure imparts a non-polar character to the molecule, explaining its solubility in organic solvents and insolubility in water. cir-safety.org The ester linkages are susceptible to hydrolysis, particularly in the presence of strong acids or bases, which would yield propylene glycol and 2-ethylhexanoic acid.

Synthesis and Manufacturing of this compound

The industrial production of this compound, like other propylene glycol esters, primarily involves direct esterification or transesterification.

General Synthesis Routes for Propylene Glycol Esters

The most common method for synthesizing propylene glycol esters is the direct esterification of propylene glycol with the desired fatty acid. cir-safety.org This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester. Another established route is transesterification, where propylene glycol reacts with an existing ester (like a triglyceride) to form the desired propylene glycol ester. cir-safety.org This process may also yield mono- and diglycerides as byproducts. cir-safety.org

Specifics of this compound Synthesis

Industrial Applications of this compound

The unique combination of physical and chemical properties of this compound has led to its use in several industrial sectors, most notably in cosmetics and personal care products.

Role as an Emollient and Skin-Conditioning Agent

The primary application of this compound is as an emollient and skin-conditioning agent in cosmetic formulations. cosmileeurope.euci.guidecosmeticsandtoiletries.com Emollients help to soften and smooth the skin by forming a protective barrier that reduces water loss. cosmeticsandtoiletries.com The low viscosity and non-oily feel of this compound make it a preferred choice for creating products with a light and pleasant sensory profile. ci.guide

Application as a Solvent and Solubilizer

In addition to its emollient properties, this compound also functions as a solvent and solubilizer in cosmetic preparations. ci.guide Its ability to dissolve other ingredients, such as active compounds and fragrances, is crucial for creating stable and homogenous products. ci.guide This property is particularly valuable in the formulation of complex mixtures like creams and lotions.

Analytical Methodologies for Propylene Glycol Esters

The quality control and analysis of propylene glycol esters, including this compound, rely on various analytical techniques to determine their purity and composition.

Chromatographic Techniques

Gas chromatography (GC) is a primary and widely used method for the analysis of propylene glycol and its esters. nih.gov Typically, a flame ionization detector (FID) is employed for quantification. nih.gov For complex matrices, GC coupled with mass spectrometry (GC-MS) can provide definitive identification of the components. High-performance liquid chromatography (HPLC) is another valuable tool, especially for the analysis of less volatile esters or for monitoring impurities. nih.gov

Spectroscopic Methods

Spectroscopic techniques can also be employed for the characterization of propylene glycol esters. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl group. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the molecule.

Current Research and Future Outlook

The research landscape for propylene glycol esters continues to evolve, driven by the demand for innovative and sustainable ingredients.

Recent Research Findings

Recent studies on propylene glycol esters have often focused on their application as penetration enhancers in pharmaceutical formulations, aiming to improve the delivery of therapeutic agents through the skin. cir-safety.org There is also ongoing research into the enzymatic synthesis of these esters, which offers a more environmentally friendly alternative to traditional chemical synthesis. nih.gov The relationship between the chemical structure of emollients and their sensory perception on the skin is another active area of investigation, with the goal of designing cosmetics with specific tactile properties. cosmeticsandtoiletries.com

Future Research Directions

Future research on this compound and related esters is likely to focus on several key areas. The development of more sustainable and cost-effective synthesis methods, potentially utilizing bio-based raw materials, is a significant trend. nih.gov Further exploration of their potential in advanced drug delivery systems is also anticipated. Additionally, a deeper understanding of the interactions between these esters and other components in complex formulations will continue to be a priority for cosmetic and pharmaceutical scientists.

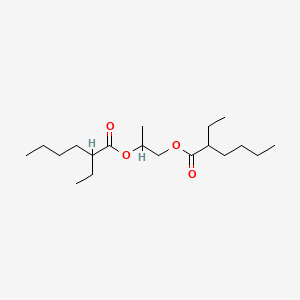

Structure

3D Structure

Propiedades

Número CAS |

93981-97-6 |

|---|---|

Fórmula molecular |

C19H36O4 |

Peso molecular |

328.5 g/mol |

Nombre IUPAC |

2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate |

InChI |

InChI=1S/C19H36O4/c1-6-10-12-16(8-3)18(20)22-14-15(5)23-19(21)17(9-4)13-11-7-2/h15-17H,6-14H2,1-5H3 |

Clave InChI |

RYKSMKFLIHUEBL-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |

SMILES canónico |

CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |

Otros números CAS |

93981-97-6 |

Origen del producto |

United States |

Synthetic Methodologies for Propylene Glycol Diethylhexanoate

Traditional Esterification Pathways for Propylene (B89431) Glycol Diethylhexanoate

Traditional methods for producing propylene glycol esters, including the diethylhexanoate derivative, have long been established in the chemical industry. These methods typically involve direct esterification or transesterification, often employing various catalytic systems to enhance reaction rates and yields.

Direct Esterification Techniques for Propylene Glycol Diethylhexanoate Synthesis

Direct esterification is a fundamental and widely practiced method for the synthesis of this compound. This process involves the direct reaction of propylene glycol with 2-ethylhexanoic acid. fao.orgfao.org The reaction typically requires elevated temperatures and the removal of water, a byproduct, to drive the equilibrium towards the formation of the diester. google.com

Another approach within direct esterification involves the use of a more reactive form of the carboxylic acid, such as an acid chloride or anhydride. For instance, propylene glycol can be reacted with 2-ethylhexanoyl chloride. cir-safety.org This method is often more rapid and can proceed under milder conditions than the reaction with the free carboxylic acid. However, the use of acid chlorides can generate corrosive byproducts like hydrochloric acid, necessitating the use of an acid scavenger such as pyridine. cir-safety.org

Transesterification Processes in this compound Production

Transesterification offers an alternative route to this compound, starting from a different ester of 2-ethylhexanoic acid, such as a methyl or ethyl ester. In this process, the 2-ethylhexanoate (B8288628) moiety is transferred from the initial alcohol to propylene glycol. This reaction is also an equilibrium process and is driven forward by the removal of the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol). google.com

A common industrial practice for producing propylene glycol esters involves the interesterification of triglycerides with propylene glycol. google.comgoogle.com While not specific to diethylhexanoate, this process, which typically occurs at high temperatures (350° to 450° F), demonstrates the broader application of transesterification in producing this class of compounds. google.com The reaction yields a mixture of propylene glycol monoesters, diesters, monoglycerides, and diglycerides. google.com Another variation is the transesterification of propylene carbonate with methanol to produce propylene glycol and dimethyl carbonate, showcasing the versatility of transesterification reactions involving propylene glycol. researchgate.netrsc.org

Catalytic Systems in this compound Synthesis (e.g., Brønsted Acid, Lewis Acid, Metal Oxide Catalysis)

Catalysts are crucial in both direct esterification and transesterification to achieve practical reaction rates and yields.

Brønsted Acids : Strong acids like para-toluenesulfonic acid are effective catalysts for the esterification of propylene glycol with fatty acids. google.com Sulfuric acid is another common homogeneous Brønsted acid catalyst used in esterification. mdpi.com

Lewis Acids : While not explicitly detailed for this compound, Lewis acids are a major class of catalysts for esterification.

Metal-Based Catalysts : A variety of metal-based catalysts are employed in related processes. For instance, the transesterification of triglycerides with propylene glycol can be facilitated by an alkaline catalyst. google.com In the hydrogenolysis of glycerol (B35011) to propylene glycol, a precursor to the ester, catalysts containing copper and zinc oxide are utilized. google.com Additionally, alkali-loaded silica (B1680970) catalysts have been used in the synthesis of propylene oxide from propylene glycol. rsc.org The synthesis of propylene glycol methyl ether, another related compound, has been achieved using an aluminum-modified titanium silicalite-1 catalyst, which possesses both Lewis and Brønsted acid sites. rsc.org

Table 1: Comparison of Traditional Synthesis Pathways

| Synthesis Pathway | Reactants | Catalyst Examples | Key Process Features |

|---|---|---|---|

| Direct Esterification | Propylene Glycol + 2-Ethylhexanoic Acid | p-Toluenesulfonic acid, Sulfuric acid google.commdpi.com | Removal of water byproduct is necessary. google.com |

| Direct Esterification (Acid Chloride Route) | Propylene Glycol + 2-Ethylhexanoyl Chloride | Pyridine (as acid scavenger) cir-safety.org | Faster reaction, but generates corrosive byproducts. cir-safety.org |

| Transesterification | Propylene Glycol + 2-Ethylhexanoate Ester (e.g., methyl ester) | Alkaline catalysts google.com | Removal of alcohol byproduct drives the reaction. google.com |

Advanced and Sustainable Synthetic Routes for this compound

In a move towards greener and more sustainable chemical production, enzymatic synthesis has emerged as a promising alternative to traditional chemical methods for producing esters like this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis utilizes enzymes, typically lipases, as biocatalysts. This method offers several advantages over conventional chemical synthesis, including higher specificity, milder reaction conditions (lower temperature and pressure), and reduced byproduct formation. The enzymatic esterification of propylene glycol with fatty acids is a subject of ongoing research. researchgate.net

Lipase-Catalyzed Synthesis of this compound

Lipases are enzymes that catalyze the hydrolysis of fats and oils in their natural environment. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. nih.gov The use of lipases for the production of propylene glycol monoesters has been demonstrated, and this principle extends to the synthesis of diesters. google.com

The process involves reacting propylene glycol with 2-ethylhexanoic acid in the presence of a lipase (B570770). google.com Immobilized lipases, such as Candida antarctica lipase B (often known by the trade name Novozym 435), are frequently used as they can be easily recovered and reused, which is economically advantageous. nih.govunife.it The reaction can be carried out in a solvent-free system, further enhancing its green credentials. researchgate.net

Research into the enzymatic synthesis of similar esters, such as ethylene (B1197577) glycol oleate, has shown that factors like enzyme concentration, temperature, and agitation speed are crucial for achieving high conversion rates. unife.it For instance, an increase in lipase concentration generally leads to a higher conversion to the ester. unife.it

Table 2: Key Parameters in Lipase-Catalyzed Ester Synthesis

| Parameter | Observation | Source |

|---|---|---|

| Enzyme | Lipases, such as Candida antarctica lipase B (Novozym 435), are effective catalysts. | nih.govunife.it |

| Reactants | Propylene Glycol and 2-Ethylhexanoic Acid | google.com |

| Reaction Conditions | Milder temperatures compared to chemical synthesis. Can be performed in solvent-free systems. | researchgate.net |

| Enzyme Concentration | Higher enzyme concentration generally leads to increased ester conversion. | unife.it |

Optimization of Biocatalytic Parameters for this compound Production

The production of this compound through biocatalysis, primarily using lipases, is a subject of ongoing research to enhance efficiency and yield. The optimization of several key parameters is crucial for maximizing the output of this enzymatic esterification. These parameters include the type of lipase, reaction temperature, substrate molar ratio, and enzyme concentration.

Temperature is a significant factor, with lipases generally being active in a range of 40°C to 80°C. nih.gov However, temperatures above 60°C can lead to thermal denaturation of the enzyme. nih.gov Therefore, the optimal temperature is a balance between enhancing substrate solubility and maintaining enzyme stability. For the production of propylene glycol monoesters, temperatures between 30°C and 70°C are commonly employed, with a preferred range of 40°C to 60°C. google.com

The molar ratio of the substrates, propylene glycol and 2-ethylhexanoic acid, also plays a pivotal role. An excess of one of the substrates is often used to shift the reaction equilibrium towards the formation of the ester product. nih.gov In the synthesis of octyl formate, various molar ratios of formic acid to octanol (B41247) were tested, with a 1:7 ratio showing the highest conversion. mdpi.com The optimization of this ratio is essential for maximizing the conversion of the limiting substrate.

Enzyme concentration directly impacts the reaction rate. An increase in the amount of lipase generally leads to a higher conversion rate up to a certain point, after which the increase may become less significant or economically unviable. mdpi.com Studies on the synthesis of ethyl, butyl, and octyl dodecanoate (B1226587) have demonstrated a clear correlation between biocatalyst loading and reaction conversion. researchgate.net

The reusability of the immobilized lipase is another critical factor for industrial applications. After a reaction cycle, the lipase can be recovered, washed, and reused in subsequent batches. The stability of the enzyme over multiple cycles is a key performance indicator. For instance, Novozym 435, a commercial immobilized lipase, has demonstrated good reusability in the synthesis of various esters, maintaining high conversion levels over several cycles. mdpi.com

Table 1: Key Parameters for Biocatalytic Production of Propylene Glycol Esters

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Lipase Source | Pseudomonas cepacia, Candida antarctica | Determines catalytic activity and selectivity. acs.org |

| Reaction Temperature | 40°C - 60°C | Affects reaction rate and enzyme stability. nih.govgoogle.com |

| Substrate Molar Ratio | Excess of one reactant (e.g., 1:7 acid to alcohol) | Shifts equilibrium to favor product formation. nih.govmdpi.com |

| Enzyme Concentration | Varies (e.g., 15 g/L) | Influences the rate of reaction. mdpi.com |

| Immobilization | Often used | Facilitates enzyme reuse and improves stability. acs.orgnih.gov |

Green Chemistry Approaches in this compound Synthesis (e.g., Solvent-Free Systems)

In line with the principles of green chemistry, the synthesis of this compound is increasingly being explored in solvent-free systems. This approach eliminates the use of potentially hazardous organic solvents, reducing the environmental impact and simplifying the purification process. The adoption of biocatalysis in solvent-free systems is a key strategy for establishing a more sustainable production of esters. mdpi.com

In a solvent-free environment, the reactants themselves act as the reaction medium. researchgate.net This method is not only more environmentally friendly but can also be more efficient as it increases the concentration of the reactants, potentially leading to higher reaction rates. The enzymatic transesterification of fatty acid methyl esters and polyglycerol has been successfully carried out in the absence of any solvent. capes.gov.br

A significant advantage of solvent-free enzymatic synthesis is the direct production of a purer product, which can be particularly beneficial for applications in the cosmetic and food industries. researchgate.net However, a challenge in solvent-free systems, especially in glycerolysis, is the low miscibility between the hydrophilic glycerol and the lipophilic triglycerides at lower temperatures. researchgate.net While propylene glycol has better miscibility with fatty acids than glycerol, ensuring adequate mixing is still important.

The optimization of reaction conditions, such as the molar ratio of substrates and the amount of biocatalyst, is crucial for the success of solvent-free synthesis. A mathematical tool known as the Substrate-Enzyme Relation (SER) has been developed to predict optimal reaction conditions with a reduced number of experiments. researchgate.netmdpi.com This tool helps in finding a balance between the substrate molar ratio and enzyme loading to achieve high conversion rates. mdpi.com

Furthermore, the removal of by-products, such as water in esterification reactions, is critical to drive the reaction towards completion. In solvent-free systems, this can be achieved by applying a vacuum or sparging with an inert gas like nitrogen. google.com For example, in the synthesis of 1,3-diconjugated linoleoyl glycerol, an operation mode with N2 bubbling under vacuum was employed to enhance the yield.

Reaction Kinetic and Mechanistic Studies in this compound Synthesis

Understanding the reaction kinetics and mechanism of the lipase-catalyzed synthesis of this compound is fundamental for process optimization and reactor design. While specific studies on this particular diester are limited, the kinetics of similar lipase-catalyzed esterifications, such as the production of 1,3-diolein (B152344) and other fatty acid esters, provide valuable insights. nih.gov These reactions typically follow a Ping-Pong Bi-Bi mechanism. nih.gov

In the Ping-Pong Bi-Bi mechanism, the lipase first reacts with one of the substrates, the acyl donor (2-ethylhexanoic acid), to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate, the alcohol (propylene glycol), then binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. nih.gov This mechanism involves a series of binary complexes. researchgate.net

The rate of reaction is influenced by the concentrations of both substrates and can be inhibited by high concentrations of the alcohol. nih.gov The kinetic parameters, including the Michaelis-Menten constants for the substrates (Km) and the maximum reaction velocity (Vmax), can be determined by fitting experimental data to the corresponding rate equation. For the synthesis of a non-phthalate plasticizer, the kinetic parameters were determined to be Kmo = 0.76 M, Kma = 0.37 M, and Vmax = 37.20 mM/min. nih.gov

The solvent used in the reaction can also have a significant impact on the enzyme's structure and function, thereby affecting the reaction kinetics. nih.gov Although green chemistry approaches favor solvent-free systems, understanding the solvent effect is crucial when they are used. The logP value of a solvent, which is a measure of its hydrophobicity, has been shown to influence the activity and selectivity of lipases. nih.gov

Table 2: Generalized Kinetic Mechanism for Lipase-Catalyzed Esterification

| Step | Description |

|---|---|

| 1 | The lipase (E) binds with the acyl donor (A) to form an enzyme-substrate complex (EA). |

| 2 | The first product (P), typically water, is released, forming an acyl-enzyme intermediate (E-Acyl). |

| 3 | The alcohol (B) binds to the acyl-enzyme intermediate to form a second complex (E-AcylB). |

| 4 | The final ester product (Q) is released, and the enzyme (E) is regenerated. |

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, a purification process is necessary to remove unreacted starting materials, catalysts, and by-products to achieve the desired product purity. The specific techniques employed depend on the synthesis method and the nature of the impurities.

For products synthesized via enzymatic routes, the first step is often the removal of the immobilized lipase, which can be achieved through simple filtration. mdpi.com If a soluble catalyst is used, it may need to be neutralized first. For instance, in the chemical synthesis of propylene glycol esters, the catalyst can be neutralized with an acid like phosphoric acid. mdpi.com

Distillation is a common method for separating the desired ester from other components in the reaction mixture. This compound has a relatively high boiling point, which allows for the removal of more volatile impurities like unreacted propylene glycol or solvents. cir-safety.org Fractional distillation, potentially under reduced pressure to lower the boiling points and prevent thermal degradation, can be employed to achieve high purity. For the purification of 1,2-propylene glycol, distillation in a dividing wall column at a top pressure of 5 to 500 mbar and a temperature between 80 and 150°C has been described. google.com While this is for the glycol itself, similar principles would apply to its esters.

Washing steps are also frequently used. The crude product can be washed with water to remove water-soluble impurities like residual propylene glycol and glycerol. acs.org An aqueous solution of a weak base, such as sodium bicarbonate, can be used to neutralize and remove any remaining acidic catalysts or unreacted fatty acids. nih.gov

For removing color and certain polar impurities, treatment with adsorbents like activated carbon or silica can be effective. google.com A patent for purifying propylene glycol compounds describes mixing the compound with activated carbon followed by filtration, and then treatment with molecular sieves to remove water. google.com

Finally, a deodorization step, which typically involves steam stripping under vacuum at elevated temperatures (e.g., 130-140°C), can be used to remove any residual volatile compounds that may contribute to odor. mdpi.com

Applications of Propylene Glycol Diethylhexanoate in Industrial and Materials Science Contexts

Role of Propylene (B89431) Glycol Diethylhexanoate as a Specialized Solvent in Industrial Processes

In numerous industrial applications, propylene glycol diethylhexanoate is employed as a solvent and solubilizer. ci.guidedow.com Its chemical structure and physical properties make it particularly effective in non-aqueous environments and for dissolving a range of solutes.

Solvent Properties of this compound in Non-Aqueous Systems

This compound is characterized as a clear, low-viscosity liquid with a neutral odor. ci.guide It is miscible with a wide array of non-aqueous and organic solvents, including ethanol. ci.guide The general class of propylene glycol esters is known for its solubility in most organic solvents. cir-safety.org While its parent compound, propylene glycol, is water-soluble and hygroscopic, the esterification with 2-ethylhexanoic acid imparts a more non-polar (hydrophobic) character to the molecule. ci.guidewikipedia.org This property makes it an effective solvent in formulations where water is not desired, such as in specialized industrial fluids and certain chemical reactions. Its low vapor pressure, a characteristic shared with its parent glycol, contributes to its stability and predictability in solvent systems. dow.com

Dissolution Characteristics of Various Solutes in this compound

As an effective solubilizer, this compound is capable of dissolving various active ingredients and functional components within a formulation. ci.guide Its utility is prominent in the cosmetics industry, where it is used in products like lotions and creams to ensure a homogenous distribution of ingredients. ci.guideincidecoder.com While specific solubility data for a wide range of industrial solutes is not extensively detailed in public literature, its function implies a high capacity for dissolving other oils, esters, and non-polar active compounds. This capability is essential for creating stable and effective end-products in both consumer and industrial manufacturing. ci.guide

This compound as a Plasticizer in Polymer Science

This compound serves as an effective plasticizer, an additive used to increase the plasticity or decrease the viscosity of a material. gdsoyoung.com In polymer science, plasticizers are crucial for enhancing the flexibility, durability, and workability of otherwise rigid materials. researchgate.netumk.edu.my The compound and its parent molecules are used to modify the properties of both synthetic and bio-based polymers. wikipedia.orgresearchgate.netspecialchem.com

Compatibility of this compound with Polymer Matrices

Propylene glycol and its derivatives demonstrate compatibility with a variety of polymer matrices. Forty-five percent of propylene glycol production is dedicated to being a chemical feedstock for unsaturated polyester (B1180765) resins. wikipedia.org It also reacts with propylene oxide to form oligomers used in the production of polyurethanes. wikipedia.org In the realm of biopolymers, propylene glycol has been successfully used as a plasticizer for materials like gelatin and wheat protein isolate (WPI). researchgate.netnih.gov The function of a plasticizer is to interpose itself between polymer chains, thereby reducing the intermolecular forces and softening the material. umk.edu.my This suggests the compatibility of this compound with a range of polymers, where it can be integrated to modify physical characteristics.

Influence of this compound on Polymer Processability and Mechanical Properties (e.g., Tensile Strength, Elongation)

The addition of a plasticizer like propylene glycol significantly alters the mechanical properties of a polymer. Research on wheat protein isolate (WPI) films plasticized with propylene glycol demonstrates this effect clearly. researchgate.net As the concentration of the plasticizer increases, the material becomes less rigid and more flexible. This is quantified by a decrease in tensile strength and Young's modulus, and a corresponding increase in the percentage of elongation before breaking. researchgate.net Specifically, increasing the propylene glycol content from 10% to 25% in WPI films resulted in a decrease in tensile strength from 12.5 to 7.0 MPa and a reduction in Young's modulus from 811.9 to 109.8 MPa. researchgate.net Concurrently, the elongation at break increased from 94.3% to 197.7%. researchgate.net This plasticizing effect enhances the processability of the polymer and expands its potential applications by making it less brittle. researchgate.net

Table 1: Effect of Propylene Glycol (PG) Concentration on Mechanical Properties of Wheat Protein Isolate (WPI) Films

| PG Content (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| 10 | 12.5 | 811.9 | 94.3 |

| 15 | - | - | - |

| 20 | - | - | - |

| 25 | 7.0 | 109.8 | 197.7 |

Data derived from research on Wheat Protein Isolate films. researchgate.net Dashes indicate data points not specified in the source.

This compound in Lubricant Formulations

This compound is recognized for its excellent lubricity, low viscosity, and its function as an emollient and lubricant. ci.guidegdsoyoung.com These properties make it a suitable component for various lubricant formulations. In polymer systems, related compounds like polypropylene (B1209903) glycol act as lubricants between polymer chains to soften them. umk.edu.my In industrial applications, this compound can serve as a base stock or a performance-enhancing additive in lubricants designed to reduce friction between surfaces. Its liquid nature and lubricating feel contribute to its effectiveness in applications requiring a smooth, non-oily character. ci.guide

Chemical Stability of this compound in Lubricant Bases

The stability of a lubricant base is a critical factor in its performance and lifespan. Research indicates that the chemical structure of propylene glycol esters plays a significant role in their thermal stability. Esters derived from straight-chain monobasic acids tend to exhibit good thermal stability. However, esters of branched acids, such as the 2-ethylhexanoic acid in this compound, are suggested to have borderline stability and may be prone to decomposition at elevated temperatures. machinerylubrication.com

Table 1: General Stability Characteristics of Ester Lubricants

| Property | General Performance of Ester Lubricants | Factors Influencing Stability |

| Thermal Stability | Varies based on the structure of the acid and alcohol components. Esters of branched acids may show lower stability. machinerylubrication.com | Temperature, presence of catalysts (e.g., metals). |

| Oxidative Stability | Can be prone to oxidation, leading to viscosity increase and deposit formation. nih.gov | Temperature, oxygen availability, presence of antioxidants. smarteureka.com |

| Hydrolytic Stability | Can be susceptible to hydrolysis (breakdown in the presence of water), especially at high temperatures. | Water content, temperature, pH of the system. |

Note: This table provides a general overview of ester lubricant stability. Specific performance of this compound may vary.

Performance Characteristics of this compound-Containing Lubricants

Propylene glycol esters are recognized for their excellent lubricity. mdpi.com This property is attributed to the polar nature of the ester molecules, which allows them to form a protective film on metal surfaces, reducing friction and wear. mdpi.com

A study on propylene glycol random copolyether aqueous solutions, a related class of compounds, demonstrated good friction-reduction, wear-mitigation, and stability properties. The non-seizure value (a measure of extreme pressure performance) of a 10% aqueous solution of this copolyether was found to be between 755 N and 784 N, which is higher than some traditional lubricant additives. cmes.org While this data is not directly for this compound, it suggests the potential for propylene glycol-based lubricants to exhibit favorable tribological properties.

Table 2: Illustrative Tribological Properties of a Propylene Glycol Random Copolyether Aqueous Solution (10%)

| Parameter | Value | Significance |

| Non-Seizure Value (PB) | 755 N - 784 N | Indicates good extreme pressure performance. cmes.org |

| Film-Forming Property | Good | Essential for maintaining a lubricating layer between surfaces. cmes.org |

Note: This data is for a related propylene glycol-based lubricant and is for illustrative purposes. The performance of this compound may differ.

Utilization of this compound in Surface Coatings and Inks

In the realm of surface coatings and inks, glycols and their esters are valued for their role as solvents, humectants, and coalescing agents. Propylene glycol is used in water-based paints to provide freeze-thaw stability and to improve "open time" and leveling properties during application. propylene-glycol.com

More specifically, propylene glycol monoesters of C6-C10 aliphatic acids are known to be efficient, partially water-soluble coalescing agents. specialchem.com Coalescing agents are crucial in latex paints for ensuring the proper formation of a continuous film as the paint dries. specialchem.compolarismarketresearch.com Given that 2-ethylhexanoic acid is a C8 acid, it is plausible that this compound functions as an effective coalescing agent, aiding in the formation of a durable and uniform paint film.

In printing inks, particularly for offset printing, the solvent component is critical. Fatty acid esters are used as solvents and can serve as alternatives to traditional hydrocarbon-based solvents. estichem.com Propylene glycol has been studied as a wetting agent in offset printing, where it can enhance the quality of the printed image by controlling the ink-water balance. unand.ac.idresearchgate.net The use of specific esters like this compound in ink formulations could offer benefits in terms of solvency for resins and compatibility with other ink components. google.com

Research into Novel Applications of this compound in Chemical Engineering

Emerging research points to the potential of propylene glycol esters in novel chemical engineering applications, particularly as plasticizers for polymers. Plasticizers are additives that increase the flexibility and durability of a material. sciencemadness.org

Studies have shown that polypropylene glycol (PPG) can act as a plasticizer for poly(L-lactide) (PLA), a biodegradable polymer. The addition of PPG lowers the glass transition temperature of PLA, making it less brittle and more pliable. nih.govumk.edu.my This suggests that this compound, as a related ester, could also be investigated as a bio-based or specialty plasticizer for various polymer systems. Its use as a plasticizer for wheat protein isolate films has also been explored, where it was found to increase the thermal stability and flexibility of the films. researchgate.net The development of new plasticizers is an active area of research in chemical engineering, driven by the need for safer and more environmentally friendly alternatives to traditional plasticizers like phthalates. nih.gov

Environmental Fate and Degradation of Propylene Glycol Diethylhexanoate

Biodegradation Pathways of Propylene (B89431) Glycol Diethylhexanoate in Aquatic Environments

The biodegradation of propylene glycol diethylhexanoate in aquatic systems is presumed to initiate with the enzymatic hydrolysis of its ester bonds. This initial step breaks the compound down into its constituent parts: propylene glycol and 2-ethylhexanoic acid. The subsequent fate of the compound is then determined by the degradation of these two primary metabolites. While specific studies on this compound are limited, the degradation pathways of its components and similar ester compounds are well-documented.

In the presence of oxygen, the biodegradation of this compound is expected to be an efficient process. The primary mechanism is the enzymatic cleavage of the ester linkages by hydrolase enzymes, such as esterases and lipases, which are ubiquitous in aquatic microorganisms. This reaction yields one molecule of propylene glycol and two molecules of 2-ethylhexanoic acid.

Step 1: Enzymatic Hydrolysis this compound + 2 H₂O → Propylene Glycol + 2 (2-Ethylhexanoic Acid)

Following hydrolysis, the resulting compounds are further mineralized by aerobic bacteria.

Propylene Glycol Degradation: Propylene glycol is readily biodegradable in aerobic aquatic environments. cdc.govnih.gov Microorganisms utilize it as a carbon and energy source, breaking it down into intermediates that enter central metabolic pathways. One identified intermediate in the aerobic degradation of propylene glycol is 1-hydroxy-2-propanone, which is subsequently depleted. dtic.mil Ultimately, it is converted to carbon dioxide and water. cdc.gov Studies have shown that propylene glycol has a half-life in aerobic water of approximately 1 to 4 days. cdc.gov

2-Ethylhexanoic Acid Degradation: The second hydrolysis product, 2-ethylhexanoic acid, and its related alcohol, 2-ethylhexanol, are also known to be biodegradable. Data from the European Chemicals Agency (ECHA) indicates that 2-ethylhexanol is readily biodegradable, with studies showing complete removal within two weeks in standard tests. europa.eu Aerobic microorganisms can degrade this branched fatty acid, utilizing it for growth and energy.

Under anaerobic conditions, where oxygen is absent, the biodegradation of this compound still proceeds, although typically at a slower rate than aerobic degradation. nih.gov The initial hydrolysis step via microbial esterases is also the primary initiating event in anaerobic environments. omicsonline.orgslideshare.net

Step 1: Hydrolysis (Anaerobic) The enzymatic breakdown into propylene glycol and 2-ethylhexanoic acid occurs as it does under aerobic conditions.

The subsequent degradation of these hydrolysis products follows anaerobic pathways.

Propylene Glycol Degradation: Propylene glycol is effectively biodegraded under anaerobic conditions by a consortium of bacteria. cdc.govnih.gov The process involves fermentation where the glycol is converted into various intermediates. In studies of propylene glycol degradation in the absence of oxygen, major metabolites observed included propionaldehyde, n-propanol, and propanoic acid. dtic.mil In the presence of alternative electron acceptors like sulfate, it can be degraded to acetate (B1210297). cdc.gov The estimated half-life for propylene glycol under anaerobic aquatic conditions is between 3 and 5 days. cdc.gov

2-Ethylhexanoic Acid Degradation: The anaerobic degradation of fatty acids is a known process, often proceeding through beta-oxidation to produce acetate, which can then be converted to methane (B114726) and carbon dioxide by methanogenic archaea.

The complete anaerobic biodegradation is a multi-step process involving several groups of microorganisms, culminating in the production of methane and carbon dioxide. omicsonline.org

While specific microbial communities that degrade this compound have not been explicitly identified, the communities responsible for degrading its hydrolysis products and other similar esters have been studied.

Aerobic Microorganisms: Bacteria from the genus Pseudomonas are key players in the aerobic degradation of propylene glycol. cdc.govnih.gov Enrichment cultures from contaminated soils have shown that Pseudomonas species are predominant in PG-degrading populations, with Bacteroidetes also being found. nih.govnih.gov For the degradation of other esters, such as phthalates, a wide range of bacteria, including Burkholderia and Pseudomonas, and various fungi are known to possess the necessary esterase enzymes. nih.govmdpi.com

Anaerobic Microorganisms: In anaerobic environments, a consortium of microorganisms is required. The degradation of propylene glycol has been attributed to sulfate-reducing bacteria like Desulfovibrio in anoxic soils. cdc.gov The complete process to methane involves fermentative bacteria, acetogenic bacteria (which produce acetate), and finally methanogenic archaea that convert acetate and hydrogen to methane. slideshare.netnih.gov

Biodegradation of this compound in Soil and Sediment Matrices

In soil and sediment, biodegradation is considered the most significant transformation process for this compound. cdc.gov The compound is expected to first hydrolyze into propylene glycol and 2-ethylhexanoic acid, which are then further degraded by soil microorganisms.

The mobility and bioavailability of the compound and its metabolites are influenced by soil and sediment characteristics. Propylene glycol itself has low affinity for soil and sediment particles and is highly mobile. nih.gov The degradation rate in soil is influenced by factors such as temperature, moisture, nutrient availability, and the initial concentration of the contaminant. cdc.govnih.gov

Studies on propylene glycol have shown that its biodegradation rate in soil is significantly dependent on temperature, with faster degradation occurring at higher temperatures. cdc.gov For example, at concentrations below 6,000 mg/kg, the average degradation rate of propylene glycol in soil was 27.0 mg/kg/day at 8°C and 93.3 mg/kg/day at 25°C. cdc.gov The half-life of propylene glycol in soil is estimated to be similar to or slightly less than that in water (1-5 days). ccme.ca The addition of nutrients like nitrogen and phosphorus can enhance aerobic degradation rates by promoting biomass growth, even at low temperatures such as 4°C. nih.govnih.gov

Under aerobic conditions, soil microbes like Pseudomonas species are efficient degraders. nih.gov In anaerobic soil layers or sediments, degradation proceeds via fermentation and methanogenesis, with potential byproducts including propionic acid. nih.gov Microbes such as Clostridium glycolicum and sulfate-reducing bacteria are known to degrade propylene glycol in anoxic soil environments. cdc.gov

| Factor | Observation | Reference |

|---|---|---|

| Temperature | Degradation rates increase significantly with temperature (e.g., from 8°C to 25°C). | cdc.gov |

| Nutrient Availability | Addition of nitrogen and phosphorus enhances aerobic degradation by stimulating biomass growth. | dtic.milnih.govnih.gov |

| Oxygen Status | Degradation occurs under both aerobic and anaerobic conditions, with different microbial communities and end products. | cdc.govnih.gov |

| Microbial Population | Native soil populations of Pseudomonas are key for aerobic degradation; Desulfovibrio and Clostridium are involved in anaerobic degradation. | cdc.govnih.gov |

Abiotic Degradation of this compound

Beyond biological processes, abiotic degradation can also contribute to the transformation of this compound in the environment, primarily through hydrolysis.

Hydrolysis is a chemical reaction with water that breaks down a substance. For an ester like this compound, this involves the cleavage of the ester bonds to yield the parent alcohol (propylene glycol) and acid (2-ethylhexanoic acid). This process can occur without microbial involvement and is influenced by pH and temperature.

In contrast, the propylene glycol component resulting from hydrolysis is resistant to further abiotic hydrolysis. cdc.gov The degradation of the hydrolysis products is therefore predominantly a biological process.

| Parent Compound | Hydrolysis Products |

|---|---|

| This compound | Propylene Glycol + 2-Ethylhexanoic Acid |

Environmental Monitoring and Persistence of this compound

There is a notable absence of specific environmental monitoring data for this compound in available literature. nih.govbranchbasics.com Consequently, its persistence in various environmental compartments has not been empirically determined.

However, based on the properties of the broader family of propylene glycol substances, some general expectations can be inferred. Propylene glycol and its related compounds are generally characterized by their miscibility in water and low octanol-water partition coefficients, which suggests they are unlikely to adsorb significantly to soil or sediment and will likely remain mobile in aqueous environments. nih.gov The family of propylene glycol substances, with the exception of tetrapropylene glycol, are considered to be readily biodegradable and are not expected to persist in aquatic or terrestrial environments. nih.govrawsource.com

Given that this compound is a diester of propylene glycol, it is anticipated to eventually biodegrade. The ester linkages would likely be hydrolyzed by microbial enzymes, breaking the molecule down into propylene glycol and 2-ethylhexanoic acid. Propylene glycol itself is known to be rapidly biodegradable in various environmental conditions. cdc.govnih.govdtic.mil

Table 1: General Environmental Persistence of Related Propylene Glycol Substances

| Environmental Compartment | Expected Persistence of Propylene Glycol Substances | Citation |

| Atmosphere | Low (rapid reaction with hydroxyl radicals) | nih.gov |

| Water | Low (readily biodegradable) | nih.govcdc.gov |

| Soil | Low (readily biodegradable) | nih.govdtic.mil |

This table represents general expectations for propylene glycol substances and not specific data for this compound.

Research on Degradation Products and Their Environmental Implications

Specific research identifying the degradation products of this compound under environmental conditions is not available in the reviewed scientific literature. branchbasics.com However, based on its chemical structure, it is reasonable to predict the likely degradation pathway.

The primary degradation mechanism in the environment is expected to be the hydrolysis of the ester bonds. This process would break down this compound into its constituent molecules: propylene glycol and 2-ethylhexanoic acid.

The environmental implications of these potential degradation products can be considered based on their individual properties:

Propylene Glycol: This compound is well-studied and is known to be readily biodegradable under both aerobic and anaerobic conditions. nih.gov Its aerobic degradation can lead to intermediates such as 1-hydroxy-2-propanone, which is also not persistent. Under anaerobic conditions, metabolites can include propionaldehyde, n-propanol, and propanoic acid. While high concentrations of propylene glycol in aquatic systems can lead to oxygen depletion due to rapid biodegradation, it is generally considered to have a low environmental impact. cdc.gov

2-Ethylhexanoic Acid: The environmental fate of this carboxylic acid would also be of interest. While specific ecotoxicological data for 2-ethylhexanoic acid was not found in the context of this compound degradation, as a general principle, the introduction of organic acids into the environment can have localized effects on pH.

It is crucial to emphasize that these are predicted degradation products and their environmental implications are based on the individual components. Comprehensive studies are required to identify the actual degradation products of this compound under various environmental conditions and to assess their collective environmental impact.

Advanced Analytical Methodologies for Propylene Glycol Diethylhexanoate

Chromatographic Techniques for Propylene (B89431) Glycol Diethylhexanoate Quantification

Chromatographic methods are fundamental for separating Propylene Glycol Diethylhexanoate from complex matrices and quantifying its presence. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are pivotal in its analysis. cir-safety.org

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for this compound Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like this compound. In this method, the sample is vaporized and passed through a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification.

For propylene glycol esters, GC-MS analysis provides detailed information on the fatty acid profile and can identify impurities. cir-safety.orgcir-safety.org The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including ions corresponding to the loss of the 2-ethylhexanoate (B8288628) groups and fragments of the propylene glycol backbone.

Table 1: Representative GC-MS Parameters for Propylene Glycol Ester Analysis

| Parameter | Typical Value/Condition |

| Column | Phenyl Methyl Siloxane (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 320 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

This table presents typical starting parameters for the GC-MS analysis of high-molecular-weight esters; specific conditions may vary based on the instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) Applications for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. For this compound, which has a high boiling point, HPLC is often preferred over GC. The technique separates components in a liquid mobile phase as they pass through a packed column. Detection is typically achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a UV detector if the analyte possesses a chromophore.

Formulations containing this compound have been successfully analyzed using HPLC. google.comgoogle.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a gradient of acetonitrile (B52724) and water), is commonly employed for separating esters.

Table 2: Illustrative HPLC Method for this compound

| Parameter | Typical Condition |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 40 °C |

This table outlines a general-purpose HPLC method suitable for the separation of propylene glycol diesters. Method optimization is typically required for specific quantitative applications.

Supercritical Fluid Chromatography (SFC) for this compound Separation

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which possesses low viscosity and high diffusivity, allowing for faster and more efficient separations than HPLC. science.gov SFC is particularly well-suited for the analysis and purification of lipids and esters.

The application of SFC for the analysis of propylene glycol diesters has been reported, demonstrating its utility for this class of compounds. science.govscience.gov The technique often uses packed columns similar to those in HPLC and is capable of providing high-resolution separation of complex ester mixtures. science.gov

Spectroscopic Methods in this compound Characterization

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound. cir-safety.orgumanitoba.ca

In a ¹H NMR spectrum, the chemical shifts and splitting patterns of the signals would confirm the presence of the propylene glycol backbone (with its characteristic methine and methylene (B1212753) protons) and the 2-ethylhexanoate side chains (with signals for the ethyl and butyl groups). Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the propylene glycol unit, and the carbons of the alkyl chains. umanitoba.cacir-safety.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | N/A (No Protons) |

| Propylene Glycol -CH-O- | ~5.1 |

| Propylene Glycol -CH₂-O- | ~4.1 - 4.3 |

| Propylene Glycol -CH₃ | ~1.2 |

| 2-Ethylhexanoate -CH- | ~2.3 |

| Alkyl Chain -CH₂- & -CH₃ | ~0.8 - 1.6 |

Note: These are predicted values based on standard chemical shift correlations. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band from the stretching vibration of the ester carbonyl (C=O) group. cir-safety.orgcir-safety.org

The IR spectrum also provides a "fingerprint" region, unique to the molecule, which can be used for identification by matching it against a standard spectrum. cir-safety.org

Table 4: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1150 - 1250 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-H (Alkyl) | Bend | 1350 - 1470 |

This table highlights the principal vibrational bands expected in the IR and Raman spectra of this compound.

Raman spectroscopy, while also probing vibrational modes, is particularly sensitive to non-polar bonds and can provide complementary information, especially regarding the C-C backbone and symmetric stretching vibrations of the molecule.

Sample Preparation Strategies for this compound Analysis in Complex Matrices

The accurate quantification of this compound in complex matrices, such as cosmetic emulsions (creams, lotions) and other personal care products, necessitates robust sample preparation strategies to isolate the analyte from interfering substances. encyclopedia.pubmdpi.com Given the lipophilic nature of this compound, which functions as an emollient, extraction techniques must efficiently separate it from both aqueous phases and other oily components. specialchem.com The choice of method depends on the specific matrix composition, the concentration of the analyte, and the subsequent analytical technique. researchgate.netresearchgate.net

Traditional sample preparation methods like Liquid-Liquid Extraction (LLE) and Solid-Liquid Extraction (SLE) are frequently employed for cosmetic analysis due to their simplicity and low cost. encyclopedia.pubmdpi.comresearchgate.net However, these methods often require large volumes of organic solvents and can be time-consuming. encyclopedia.pub Modern techniques aim to improve efficiency, reduce solvent consumption, and facilitate automation. encyclopedia.pubrsc.org

Liquid-Liquid Extraction (LLE)

For oil-in-water emulsions, a common cosmetic base, a direct LLE can be performed. The sample is typically diluted with water, if necessary, and then extracted with a water-immiscible organic solvent in which this compound is highly soluble.

Solvent Selection: Solvents such as hexane, ethyl acetate (B1210297), or methyl tert-butyl ether are suitable candidates. mdpi.com The choice depends on the polarity of the analyte and the need to minimize co-extraction of interfering matrix components.

Procedure: A known quantity of the cosmetic product is homogenized and mixed with the selected extraction solvent. The mixture is vortexed or shaken vigorously to ensure thorough partitioning of the analyte into the organic phase. After phase separation, which can be aided by centrifugation, the organic layer containing the analyte is collected. This process may be repeated to maximize recovery. google.comresearchgate.net The collected organic extracts are then combined, potentially dried over an anhydrous salt like sodium sulfate, and concentrated before analysis.

Solid-Phase Extraction (SPE)

SPE is a widely used cleanup and concentration technique in cosmetic analysis, offering a reduction in solvent use compared to LLE. researchgate.netresearchgate.net For a non-polar compound like this compound, a normal-phase or reversed-phase SPE cartridge can be used, depending on the sample solvent.

Normal-Phase SPE: If the sample is dissolved in a non-polar solvent (e.g., hexane), a polar sorbent like silica (B1680970) or Florisil can be used. The analyte is retained on the sorbent while less polar interferences are washed away. The this compound is then eluted with a more polar solvent.

Reversed-Phase SPE: More commonly, the cosmetic sample is first dispersed in a polar solvent (e.g., methanol (B129727), acetonitrile). This solution is then passed through a non-polar SPE cartridge, such as C18 or C8. The lipophilic analyte is retained on the sorbent, while polar matrix components are washed away. Elution is then performed with a less polar organic solvent. researchgate.net

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for semi-solid or viscous samples. The cosmetic product is blended directly with a solid sorbent (e.g., C18) in a mortar. The resulting mixture can be packed into a column and eluted with an appropriate solvent, combining sample disruption, extraction, and cleanup into a single step. researchgate.net

Advanced and Miniaturized Extraction Techniques

In line with Green Analytical Chemistry principles, several advanced and miniaturized methods are gaining prominence for cosmetic analysis. encyclopedia.pub These include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the extraction of analytes from a sample into a solvent, often reducing extraction time and solvent volume. rsc.orgmdpi.commdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, enhancing extraction efficiency. It has been shown to be effective for extracting compounds using solvents like propylene glycol itself. rsc.orgmdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. A cloudy solution forms, and after centrifugation, the analyte is enriched in the small volume of the extraction solvent. mdpi.com

For the specific analysis of propylene glycol esters of fatty acids, a common approach involves derivatization to improve chromatographic performance, particularly for Gas Chromatography (GC). fao.org A typical sample preparation workflow for GC analysis might involve:

Homogenization: Accurately weighing the sample. fao.org

Dilution: Dissolving and diluting the sample in a suitable solvent like pyridine. fao.org

Internal Standard Addition: Adding an internal standard (e.g., n-heptadecane) for accurate quantification. fao.org

Derivatization: Adding silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), followed by heating to convert the analyte into a more volatile and thermally stable derivative. fao.org

The selection of the most appropriate strategy requires careful consideration of the matrix complexity and the analytical objectives.

Validation of Analytical Methods for this compound Detection and Quantification

The validation of an analytical method ensures its reliability, accuracy, and precision for the intended purpose—in this case, the detection and quantification of this compound in complex matrices. researchgate.netnih.gov A validated method provides confidence that the reported results are scientifically sound. The validation process involves evaluating several key performance parameters as outlined by international guidelines. While specific validation data for this compound is not extensively published, the parameters and typical results can be inferred from methods validated for other propylene glycol esters and cosmetic ingredients. fao.orgresearchgate.netnih.gov

Analytical methods commonly used for this purpose include Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. fao.orgcdc.govgcms.cz

Key Validation Parameters:

Specificity/Selectivity: This parameter assesses the method's ability to unequivocally measure the analyte in the presence of other components expected to be in the sample matrix. For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. GC-MS provides high selectivity by monitoring specific fragment ions of this compound. gcms.czchromforum.org

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The relationship is typically evaluated by the coefficient of determination (R²). For related compounds, excellent linearity (R² > 0.99) is consistently reported over relevant concentration ranges. researchgate.netnih.gov

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage recovery is then calculated. Acceptable recovery values are typically within 80-120%. For similar compounds in food and biological matrices, recoveries between 89% and 101.6% have been achieved. researchgate.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Repeatability (Intra-day precision): Assesses precision over a short interval with the same operator and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment. For related glycols, RSD values are often below 10%, and can be as low as 1.5-7.7% depending on the concentration. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for determining trace amounts of a substance. For propylene glycol and related compounds, LOQ values in the low parts-per-million (ppm) or µg/mL range are common. researchgate.netnih.gov For instance, a GC-FID method for propylene glycol in food showed an LOQ of around 0.39 µg/mL. researchgate.net

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition, flow rate). This provides an indication of its reliability during routine use.

The table below summarizes typical validation parameters and performance data from analytical methods developed for propylene glycol and its esters, which can be considered representative for a validated method for this compound.

Interactive Data Table: Typical Validation Parameters for Propylene Glycol Esters Analysis

| Parameter | Analytical Technique | Typical Performance Metric | Reference |

| Linearity (R²) | GC-FID / GC-MS | > 0.99 | researchgate.net |

| Chiral GC | 0.998 - 0.999 | nih.gov | |

| Accuracy (% Recovery) | GC-FID | 89% - 102% | researchgate.net |

| Chiral GC | 92% - 101% | nih.gov | |

| Precision (% RSD) | GC-FID | 1.5% - 7.7% | researchgate.net |

| Chiral GC | 0.8% - 5.1% | nih.gov | |

| Limit of Quantitation (LOQ) | GC-FID | ~0.4 µg/mL | researchgate.net |

| Chiral GC | Not specified | nih.gov | |

| GC-FID (Air sampling) | 0.035 mg/m³ | osha.govdnacih.com |

A comprehensive validation study following these parameters is essential before implementing a new analytical method for the routine quality control or regulatory analysis of this compound in commercial products. researchgate.netnih.gov

Theoretical and Computational Studies of Propylene Glycol Diethylhexanoate

Quantum Chemical Calculations on the Electronic Structure of Propylene (B89431) Glycol Diethylhexanoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations, based on the principles of quantum mechanics, can determine various electronic properties that dictate the reactivity and behavior of propylene glycol diethylhexanoate.

Key Electronic Properties and Their Significance

The electronic structure of a molecule is described by the distribution of its electrons and the energies of its molecular orbitals. Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

Electron Density Distribution: This reveals the regions of a molecule that are electron-rich or electron-deficient. For this compound, this information can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack. The ester linkages, for instance, are expected to have significant charge separation, influencing their chemical behavior.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, providing a guide to its intermolecular interaction sites.

Computational Methods

Various quantum chemical methods can be employed to study this compound. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. researchgate.net For instance, methods like B3LYP with a suitable basis set such as 6-31G(d) are commonly used to optimize molecular geometries and calculate electronic properties. researchgate.netekb.eg More advanced methods can be used for higher accuracy, though at a greater computational expense. wiley.com

Expected Insights for this compound

While specific studies on this compound are not abundant, based on its structure, quantum chemical calculations would likely reveal:

The carbonyl carbons of the ester groups are significant electrophilic sites.

The oxygen atoms of the carbonyl groups are primary sites for hydrogen bonding and coordination to metal ions.

A hypothetical table of calculated electronic properties for this compound is presented below to illustrate the type of data generated from such studies.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | 1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 9.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Molecular Dynamics Simulations of this compound Interactions in Solvents

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.comeasychair.org For this compound, MD simulations can provide a detailed picture of its behavior in different solvent environments, which is crucial for its applications in cosmetics and other formulations. cir-safety.org

Principles of MD Simulations

MD simulations solve Newton's equations of motion for a system of interacting particles. The forces between particles are typically calculated using a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. By simulating the trajectory of each atom, MD can predict various macroscopic properties from the microscopic behavior.

Simulating this compound in Solvents

To understand how this compound behaves in a formulation, it can be simulated in various solvents, such as water, ethanol, or other oils. These simulations can reveal:

Solvation Structure: How the solvent molecules arrange themselves around the this compound molecule. This can be quantified using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Interaction Energies: The strength of the interactions between this compound and the solvent molecules. This helps in understanding its solubility and miscibility.

Conformational Dynamics: How the shape of the this compound molecule changes over time in the solvent. The flexible alkyl chains and the rotatable bonds in the propylene glycol backbone allow for a wide range of conformations, which can be influenced by the solvent environment.

Illustrative Findings from MD Simulations

While direct MD simulation studies on this compound are limited, studies on similar molecules like propylene glycol in water have shown how the solvent structure is affected by the solute. chemrxiv.orgresearchgate.net For this compound, one would expect that in an aqueous environment, the ester groups would interact with water molecules, while the nonpolar ethylhexanoate chains would tend to aggregate to minimize contact with water, a phenomenon known as the hydrophobic effect.

The following table illustrates the kind of data that can be obtained from MD simulations of this compound in different solvents.

| Solvent | Interaction Energy (kcal/mol) (Illustrative) | Dominant Interaction Type |

| Water | -15 | Hydrogen Bonding (with ester groups) |

| Ethanol | -25 | Dipole-dipole and van der Waals |

| Octanol (B41247) | -40 | van der Waals |

Structure-Reactivity Relationship Modeling for this compound Derivatives

Structure-reactivity relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. For this compound and its derivatives, this can be a valuable tool for designing new molecules with desired properties or for predicting the reactivity of existing ones without the need for extensive experimentation.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR models use statistical methods to relate a set of molecular descriptors (numerical representations of molecular structure) to a measure of reactivity. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges) or from the molecular graph (e.g., topological indices).

Application to this compound Derivatives

To build a QSRR model for this compound derivatives, one would first need a dataset of these derivatives with their measured reactivities for a specific reaction (e.g., hydrolysis rate). Then, a variety of molecular descriptors would be calculated for each derivative. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to find a mathematical equation that relates the descriptors to the reactivity.

For example, one could investigate how changing the length of the alkyl chains or introducing different functional groups affects the rate of hydrolysis of the ester bonds. A QSRR model could reveal that the hydrolysis rate is correlated with the electrophilicity of the carbonyl carbon and the steric hindrance around the ester group.

Example of a Hypothetical QSRR Equation:

log(k_hydrolysis) = 0.8 * q(C=O) - 0.2 * E_steric + 1.5

Where:

k_hydrolysis is the rate constant for hydrolysis.

q(C=O) is the partial charge on the carbonyl carbon.

E_steric is a descriptor for steric hindrance.

This type of model can then be used to predict the hydrolysis rate of new, unsynthesized derivatives of this compound.

Computational Prediction of Degradation Pathways for this compound

Understanding the degradation pathways of a chemical is important for assessing its environmental fate and stability. Computational methods can be used to predict the likely degradation products of this compound under various conditions (e.g., hydrolysis, oxidation, biodegradation).

Methods for Predicting Degradation Pathways

Thermodynamic and Kinetic Calculations: Quantum chemical methods can be used to calculate the activation energies and reaction energies for potential degradation reactions. researchgate.netekb.eg Pathways with lower activation barriers are more likely to occur. For instance, the hydrolysis of the ester bonds in this compound would likely proceed through a nucleophilic attack of a water molecule on the carbonyl carbon.

Rule-Based Systems: There are computational tools that use a set of predefined biotransformation rules to predict the products of biodegradation. nih.gov These systems can simulate the metabolic pathways that microorganisms might use to break down this compound.

Molecular Dynamics with Reactive Force Fields: For studying degradation processes that involve bond breaking and formation, reactive force fields can be used in MD simulations. These force fields allow for the simulation of chemical reactions, providing a dynamic picture of the degradation process.

Likely Degradation Pathways for this compound